An In-depth Technical Guide to the Chemical Properties of m-PEG-triethoxysilane MW 5000
An In-depth Technical Guide to the Chemical Properties of m-PEG-triethoxysilane MW 5000
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of methoxy-poly(ethylene glycol)-triethoxysilane with a molecular weight of 5000 Da (m-PEG-triethoxysilane MW 5000). This document is intended for researchers, scientists, and drug development professionals working with surface modification, drug delivery systems, and biomaterials.
Core Chemical Properties
m-PEG-triethoxysilane MW 5000 is a linear polymer derivative featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain covalently linked to a triethoxysilane (B36694) group.[1][2] This unique bifunctional structure combines the hydrophilicity and biocompatibility of PEG with the surface-anchoring capabilities of the silane (B1218182) moiety.[3] The triethoxysilane group can react with hydroxyl groups present on inorganic surfaces such as silica (B1680970), glass, and metal oxides, forming stable siloxane bonds.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of m-PEG-triethoxysilane MW 5000, compiled from various supplier datasheets and literature sources.
| Property | Value | References |
| Molecular Weight (MW) | ~5000 Da | [5] |
| Purity | ≥98% | [5] |
| Appearance | White to off-white solid or powder | [6] |
| Solubility | Soluble in water, ethanol (B145695), chloroform, dichloromethane, and DMSO. | [1][6] |
| Polydispersity Index (PDI) | Typically ≤ 1.08 | |
| Storage Temperature | -20°C, desiccated | [6] |
Reactivity and Mechanism of Action
The primary reactivity of m-PEG-triethoxysilane lies in the hydrolysis and subsequent condensation of its triethoxysilane group. This process allows for the covalent attachment of the PEG chain to hydroxyl-bearing surfaces.
Hydrolysis and Condensation Pathway
The functionalization of a surface with m-PEG-triethoxysilane proceeds through a two-step mechanism:
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the triethoxysilane moiety are hydrolyzed to form silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acidic or basic conditions.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (-Si-O-Surface). Alternatively, self-condensation between two silanol groups can occur, leading to the formation of a polysiloxane network.
The optimal pH range for these reactions is typically between 2 and 7. Higher temperatures can accelerate the rate of both hydrolysis and condensation.
Reaction Scheme
Caption: Hydrolysis and condensation of m-PEG-triethoxysilane.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use and characterization of m-PEG-triethoxysilane MW 5000.
Surface Modification of Silica Nanoparticles
This protocol describes the covalent attachment of m-PEG-triethoxysilane MW 5000 to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (suspended in ethanol)
-
m-PEG-triethoxysilane MW 5000
-
Anhydrous ethanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for Stöber synthesis of silica nanoparticles, if necessary)
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Silica Nanoparticle Preparation: If not commercially available, synthesize silica nanoparticles using the Stöber method. A typical procedure involves the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS) in a mixture of ethanol, water, and ammonium hydroxide.[7] After synthesis, purify the nanoparticles by repeated centrifugation and redispersion in anhydrous ethanol to remove unreacted reagents.[7]
-
Dispersion: Disperse a known concentration of silica nanoparticles (e.g., 5 mg/mL) in anhydrous ethanol.[7] Use ultrasonication to ensure a homogeneous suspension.
-
PEGylation Reaction:
-
Prepare a solution of m-PEG-triethoxysilane MW 5000 in anhydrous ethanol. The amount of PEG-silane should be in molar excess relative to the estimated surface hydroxyl groups on the nanoparticles.
-
Add the m-PEG-triethoxysilane solution dropwise to the stirred silica nanoparticle suspension.
-
Allow the reaction to proceed for a set time (e.g., 12-24 hours) at room temperature with continuous stirring.[7][8]
-
-
Purification:
-
Final Product: Resuspend the purified PEGylated silica nanoparticles in a suitable solvent for storage or further characterization.
Experimental Workflow
Caption: Workflow for surface modification of silica nanoparticles.
Characterization of PEGylated Surfaces
The success of the surface modification can be confirmed using various analytical techniques.
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements on the surface of the modified material.
-
Principle: The appearance of a C 1s peak corresponding to the C-O bonds of the PEG backbone and a Si 2p peak from the siloxane linkage confirms the presence of the PEG-silane on the surface.
-
Protocol Outline:
-
Prepare a sample of the dried PEGylated nanoparticles on a suitable substrate.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Obtain high-resolution spectra for C 1s and Si 2p regions.
-
Deconvolute the C 1s peak to identify the contributions from C-C/C-H and C-O bonds. An increased C-O component compared to the unmodified surface indicates successful PEGylation.
-
Contact Angle Measurement:
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing an indication of the surface's hydrophilicity.
-
Principle: Successful PEGylation will result in a more hydrophilic surface, leading to a decrease in the water contact angle compared to the unmodified substrate.[9]
-
Protocol Outline:
-
Prepare a flat substrate coated with the PEGylated material.
-
Place a small droplet of deionized water on the surface.
-
Use a goniometer to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.[10][11]
-
Compare the measured contact angle to that of an unmodified control surface.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
While primarily used for solution-state characterization, NMR can be employed to confirm the structure of the m-PEG-triethoxysilane and to quantify the degree of functionalization if the PEGylated material can be dissolved or digested.
-
Principle: The ¹H NMR spectrum of m-PEG-triethoxysilane will show characteristic peaks for the methoxy (B1213986) group (CH₃O-), the ethylene (B1197577) glycol repeating units (-OCH₂CH₂-), and the ethoxy groups of the silane moiety (-OCH₂CH₃).[12]
-
Protocol Outline:
-
Dissolve a known amount of the m-PEG-triethoxysilane in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks:
-
~3.38 ppm (s, 3H, CH₃O-)
-
~3.64 ppm (br s, -OCH₂CH₂O-)
-
~1.22 ppm (t, 9H, -Si(OCH₂CH₃)₃)
-
~3.81 ppm (q, 6H, -Si(OCH₂CH₃)₃)
-
-
The integration of these peaks can be used to confirm the structure and purity of the starting material.[12] For PEGylated nanoparticles, after digestion of the silica core, the disappearance or significant reduction of the ethoxy signals can indicate successful covalent attachment.
-
Applications in Research and Drug Development
The unique properties of m-PEG-triethoxysilane MW 5000 make it a valuable tool in various fields:
-
Drug Delivery: PEGylation of nanoparticles, liposomes, and other drug carriers can improve their stability, reduce immunogenicity, and prolong circulation time in the body.[1][13]
-
Biomaterials and Medical Devices: Coating the surfaces of medical implants and devices with m-PEG-triethoxysilane can enhance their biocompatibility and reduce biofouling.[3][4]
-
Biosensors and Diagnostics: The non-fouling properties imparted by the PEG layer can improve the signal-to-noise ratio and sensitivity of biosensors by preventing the non-specific adsorption of proteins and other biomolecules.[4]
-
PROTAC Technology: m-PEG-silane can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14]
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. m-PEG-silane, MW 5,000 | BroadPharm [broadpharm.com]
- 3. M-PEG-triethoxysilane | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. nanocs.net [nanocs.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. users.aalto.fi [users.aalto.fi]
- 11. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00678A [pubs.rsc.org]
